4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid
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Description
“4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid” is a type of boronic acid ester. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Chemical Reactions Analysis
Boronic acids and their esters, including “this compound”, are known to undergo hydrolysis, especially in water. The kinetics of this reaction is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The mode of action of this compound is largely dependent on its hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
The hydrolysis of phenylboronic pinacol esters, a class of compounds to which 4-(methoxymethoxy)-3-(1-methylethyl)phenylboronic acid belongs, can influence various biochemical processes due to the resulting changes in the compound’s structure .
Pharmacokinetics
The hydrolysis of this compound at physiological ph could potentially impact its bioavailability .
Result of Action
The hydrolysis of this compound can lead to changes in its structure, which may subsequently influence its interaction with biological targets .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . The rate of hydrolysis of this compound is considerably accelerated at physiological pH, which is an important consideration when using these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
[4-(methoxymethoxy)-3-propan-2-ylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)10-6-9(12(13)14)4-5-11(10)16-7-15-3/h4-6,8,13-14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKJRMKWNJCEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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